molecular formula C25H32N2O7 B11162264 6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid

6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid

Cat. No.: B11162264
M. Wt: 472.5 g/mol
InChI Key: JGMYOBHZXSNIKY-INIZCTEOSA-N
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Description

6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid involves multiple steps. The key starting material is 3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-yl, which undergoes a series of reactions including acylation, amidation, and esterification to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)acetamido]propanamido}hexanoic acid is unique due to its specific functional groups and the presence of the chromen ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32N2O7

Molecular Weight

472.5 g/mol

IUPAC Name

6-[[(2S)-2-[[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C25H32N2O7/c1-15-12-19(23-17-8-5-6-9-18(17)25(32)34-20(23)13-15)33-14-21(28)27-16(2)24(31)26-11-7-3-4-10-22(29)30/h12-13,16H,3-11,14H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)/t16-/m0/s1

InChI Key

JGMYOBHZXSNIKY-INIZCTEOSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C)C(=O)NCCCCCC(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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